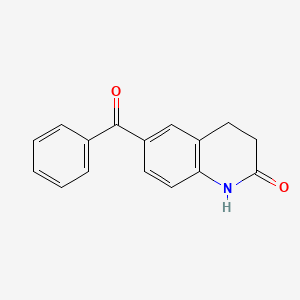

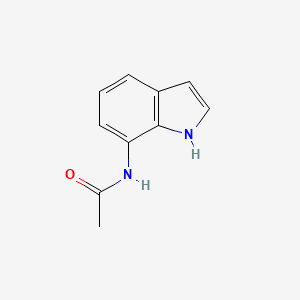

![molecular formula C12H10N4O B3020434 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097928-23-7](/img/structure/B3020434.png)

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds feature a bicyclic system with a bridgehead nitrogen atom and have been explored for various biological activities, including antiviral, antiulcer, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various routes. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media, which is notable for its functional group tolerance and efficiency . Another method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Additionally, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines has been reported using a stereospecific Horner–Emmons reaction . A copper-catalyzed amination leading to complex tetracyclic skeletons has also been described, combining condensation, amination, and cyclization reactions in one pot . Furthermore, a carbonylation approach has been utilized for the regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework is often modified at various positions to enhance biological activity and selectivity. For instance, the introduction of a carbonyl group at the C-3 position is a common modification found in natural products and pharmaceuticals . The structural diversity of these compounds is further expanded through various substitutions, as demonstrated by the synthesis of 3-substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions that are crucial for their functionalization. The regioselective hydrazination reaction is an example of such a transformation that expands the molecular diversity of these compounds . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines is another reaction that leads to the formation of C3-substituted imidazo[1,2-a]pyridines . These reactions are essential for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their structural features. The presence of various substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group has been shown to enhance activity in certain biological assays . The spectral studies, including IR, 1H-NMR, and mass spectrometry, are commonly used to elucidate the structures of synthesized compounds and confirm the presence of desired modifications .

作用机制

While the specific mechanism of action for “2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one” is not mentioned in the search results, imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

未来方向

Imidazo[1,2-a]pyridines are of great interest as promising objects for the search of antibacterials . The development of more efficient synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Future research could focus on exploring these areas.

属性

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-5-3-6-13-16(12)9-10-8-15-7-2-1-4-11(15)14-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSRGBLJNZYNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

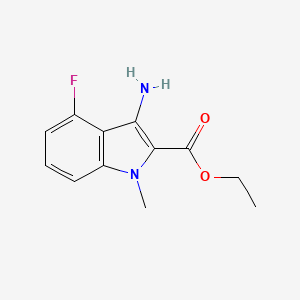

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)

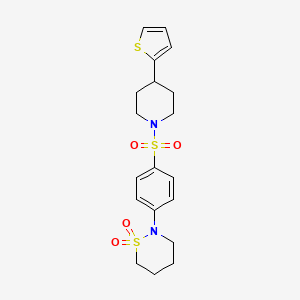

![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)

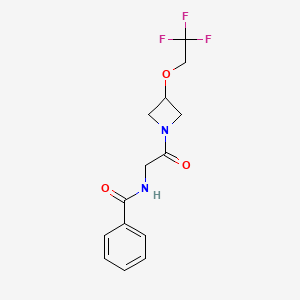

![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)

![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)

![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)